

molecular weight of 2-(2-Methyl-1H-imidazol-1-yl)ethanamine dihydrochloride

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Compound of Interest

Compound Name: 2-(2-Methyl-1H-imidazol-1-yl)ethanamine dihydrochloride

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An In-Depth Technical Guide to **2-(2-Methyl-1H-imidazol-1-yl)ethanamine Dihydrochloride** for Advanced Research Applications

Abstract

This technical guide offers a comprehensive overview of 2-(2-methyl-1H-imidazol-1-yl)ethanamine and its more stable dihydrochloride salt, a heterocyclic compound of significant interest to researchers in medicinal chemistry, pharmacology, and materials science. As a structural analog of histamine, this molecule serves as a valuable building block for the synthesis of novel therapeutic agents, particularly as a scaffold for histamine H3 receptor antagonists. This document provides an in-depth exploration of its chemical identity, physicochemical properties, detailed protocols for its synthesis and characterization, potential applications, and essential safety guidelines. The focus is on providing field-proven insights and self-validating methodologies to ensure reproducibility and advance research endeavors.

Chemical Identity and Physicochemical Properties

2-(2-methyl-1H-imidazol-1-yl)ethanamine is a heterocyclic amine featuring a 2-methylimidazole ring N-alkylated with an ethanamine group.^[1] For enhanced stability and ease of handling in a laboratory setting, it is frequently converted to its dihydrochloride salt.^[1] The fundamental properties of both the free base and its salt are critical for experimental design, from reaction setup to formulation.

Below is the chemical structure of the dihydrochloride salt, illustrating the protonated amine and the hydrochloride counter-ions.

Caption: Structure of 2-(2-methyl-1H-imidazol-1-yl)ethanaminium chloride.

The quantitative data for both forms are summarized below. Note that while experimental data for the free base is limited, computational predictions provide valuable initial parameters.[\[1\]](#)[\[2\]](#)

Identifier & Property	2-(2-methyl-1H-imidazol-1-yl)ethanamine (Free Base)	2-(2-methyl-1H-imidazol-1-yl)ethanamine dihydrochloride
CAS Number	113741-01-8 [1]	858513-10-7 [1]
Molecular Formula	C ₆ H ₁₁ N ₃ [1] [3]	C ₆ H ₁₃ Cl ₂ N ₃ [1] [4]
Molecular Weight	125.17 g/mol [2] [3]	198.09 g/mol [4]
IUPAC Name	2-(2-methyl-1H-imidazol-1-yl)ethanamine [1]	2-(2-methyl-1H-imidazol-1-yl)ethanaminium chloride [1]
XLogP3 (Computed)	-0.6 [2]	Not Applicable
pKa (most basic, Predicted)	8.5 - 9.5 [2]	Not Applicable
Aqueous Solubility	Predicted to be high [2]	High

Synthesis and Purification

The primary route for obtaining this compound is through the N-alkylation of 2-methylimidazole. [\[5\]](#) This method offers a reliable and adaptable pathway for producing the core scaffold.

Principle of Synthesis

The synthesis is predicated on a nucleophilic substitution reaction where the deprotonated nitrogen of 2-methylimidazole attacks a suitable 2-aminoethylating agent, such as 2-chloroethylamine hydrochloride. The choice of base is critical; a strong base like sodium hydroxide or sodium hydride is required to deprotonate the imidazole ring, thereby activating it for alkylation.[\[5\]](#)[\[6\]](#) The reaction is often performed in a polar aprotic solvent like acetonitrile or DMF to facilitate the dissolution of reactants and promote the desired reaction kinetics.[\[5\]](#)[\[6\]](#)

The inclusion of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), is a field-proven technique to enhance reaction efficiency by facilitating the transport of the hydroxide ion from the solid or aqueous phase to the organic phase where the reaction occurs. [6]

Detailed Experimental Protocol: Synthesis of the Free Base

This protocol is adapted from established procedures for analogous compounds and provides a robust framework for laboratory synthesis.[6]

Materials:

- 2-Methylimidazole (1.0 eq)
- 2-Chloroethylamine hydrochloride (1.1 - 1.2 eq)[5][6]
- Sodium hydroxide (NaOH) (3.0 eq)[6]
- Tetrabutylammonium bromide (TBAB) (0.05 eq, catalytic)[6]
- Acetonitrile (ACN)
- Dichloromethane (DCM)
- Brine solution
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Eluent system: Dichloromethane:Methanol:Aqueous Ammonia (e.g., 90:9:1)[6]

Equipment:

- Round-bottom flask with reflux condenser
- Magnetic stirrer with hotplate

- Standard glassware for filtration and liquid-liquid extraction
- Rotary evaporator
- Chromatography column

Procedure:

- Reaction Setup: In a round-bottom flask, combine 2-methylimidazole, 2-chloroethylamine hydrochloride, sodium hydroxide, and a catalytic amount of TBAB in acetonitrile.[6]
- Reaction: Heat the mixture to reflux (approx. 82°C) and stir vigorously for 12-24 hours. Monitor the reaction's progress via Thin Layer Chromatography (TLC).[6]
- Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the insoluble salts by filtration.[6]
- Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.[6]
- Extraction: Dissolve the crude oil in DCM and wash with a brine solution to remove any remaining water-soluble impurities. Separate the organic layer and dry it over anhydrous Na₂SO₄.[6]
- Purification: Filter off the drying agent and concentrate the organic layer in vacuo. Purify the residue by silica gel column chromatography using a suitable eluent system, such as a DCM:MeOH:NH₃ mixture, to isolate the pure 2-(2-methyl-1H-imidazol-1-yl)ethanamine.[6]

Workflow Diagram: Synthesis and Purification

Caption: General workflow for the synthesis and purification of the free base.

Preparation of the Dihydrochloride Salt

The conversion to the dihydrochloride salt is a straightforward acid-base reaction designed to produce a more stable, crystalline solid that is easier to handle and weigh accurately.[1]

Procedure:

- Dissolve the purified free base in a suitable solvent, such as isopropanol or ethanol.[1]
- While stirring, slowly add a solution of hydrochloric acid in the same solvent.
- Continue stirring to allow for the complete precipitation of the dihydrochloride salt.[1]
- Collect the resulting solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.[1]

Compound Characterization

Rigorous characterization is a self-validating system that ensures the identity, structure, and purity of the synthesized compound, which is non-negotiable in drug development and advanced chemical research.

Analytical Workflow

A standard characterization workflow confirms the successful synthesis and purification of the target molecule.

Caption: Standard workflow for comprehensive compound characterization.

Spectroscopic and Analytical Data

The following table summarizes the key analytical techniques used to validate the structure and purity of the dihydrochloride salt.[1]

Technique	Purpose	Expected Observations
¹ H NMR	Structural elucidation and confirmation of proton environments.	Signals corresponding to the methyl group, the two methylene groups of the ethyl chain, and the two protons on the imidazole ring.[1][5]
¹³ C NMR	Confirmation of the carbon skeleton.	Resonances for the methyl carbon, two methylene carbons, and the three distinct carbons of the imidazole ring. [1][7]
Mass Spec. (MS)	Confirmation of molecular weight.	For the free base, an [M+H] ⁺ ion at m/z 126.10 would be expected.[5]
HPLC / UPLC	Purity assessment.	A single major peak, ideally with >98% purity.[5]
Melting Point	Purity and identification.	A sharp, defined melting range is indicative of a pure compound.[2]

Biological Context and Research Applications

While specific biological activity data for 2-(2-methyl-1H-imidazol-1-yl)ethanamine is not widely published, its structure provides a strong rationale for its application in drug discovery.[1]

Structural Relationship to Histamine

The compound is a structural isomer of a methylated histamine derivative. Histamine is a critical neurotransmitter and immunomodulator, acting through four receptor subtypes (H1-H4). [8] The core structure of the title compound—an imidazole ring attached to an ethylamine chain—is the foundational pharmacophore of histamine.[1][8] This structural similarity suggests that the compound could be investigated for its affinity and activity at various histamine receptor subtypes.[1]

Caption: Comparison of Histamine and the title compound's core structure.

Potential as a Scaffold for H3 Receptor Antagonists

The most significant application of this scaffold is in the development of histamine H3 receptor antagonists.^[5] The H3 receptor is a presynaptic autoreceptor in the central nervous system that regulates the release of histamine and other key neurotransmitters.^[5] Antagonism of this receptor is a promising therapeutic strategy for treating a variety of neurological and psychiatric conditions, including cognitive disorders, sleep-wake disorders, and ADHD. The primary amine of 2-(2-methyl-1H-imidazol-1-yl)ethanamine serves as a key functional handle for derivatization, allowing for the synthesis of extensive libraries of compounds to probe the structure-activity relationship (SAR) at the H3 receptor.^[5]

Safety and Handling

Scientific integrity demands a commitment to safety. The available GHS information for the free base indicates that it is corrosive and can cause severe skin burns and eye damage.^{[1][3]}

- Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety glasses or goggles.
- Engineering Controls: All manipulations should be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.^[1]
- Handling: Avoid direct contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

Conclusion

2-(2-methyl-1H-imidazol-1-yl)ethanamine dihydrochloride is a readily synthesizable and highly valuable chemical building block.^[1] This guide has provided a comprehensive framework covering its fundamental properties, robust synthesis and characterization protocols, and a clear rationale for its application in modern drug discovery, particularly in the pursuit of novel histamine H3 receptor antagonists. The detailed methodologies and workflows presented herein are designed to empower researchers to confidently incorporate this versatile scaffold into their research and development programs.

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